Cas no 1670273-33-2 ((2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine)
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine
- (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine
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- Inchi: 1S/C11H19F4NO2S/c12-9-7-10(16-8-9)3-1-5-19(17,18)6-2-4-11(13,14)15/h9-10,16H,1-8H2/t9-,10-/m1/s1
- InChI Key: SZFKIMUCQXAFKL-NXEZZACHSA-N
- SMILES: N1C[C@H](F)C[C@H]1CCCS(CCCC(F)(F)F)(=O)=O
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546716-100mg |
(2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine |
1670273-33-2 | 98% | 100mg |
¥5547 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546716-250mg |
(2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine |
1670273-33-2 | 98% | 250mg |
¥7682 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546716-500mg |
(2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine |
1670273-33-2 | 98% | 500mg |
¥11949 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546716-1g |
(2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine |
1670273-33-2 | 98% | 1g |
¥16005 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1302-100MG |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-33-2 | 95% | 100MG |
¥ 1,603.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1302-250MG |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-33-2 | 95% | 250MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1302-500MG |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-33-2 | 95% | 500MG |
¥ 4,270.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1302-1G |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-33-2 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1302-5G |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-33-2 | 95% | 5g |
¥ 19,206.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1302-100mg |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-33-2 | 95% | 100mg |
¥1604.0 | 2024-04-23 |
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Suppliers
(2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine
Introduction to (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine and Its Significance in Modern Chemical Biology
The compound with the CAS number 1670273-33-2 and the product name (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine represents a fascinating advancement in the field of chemical biology. This molecule, characterized by its intricate stereochemistry and functional groups, has garnered significant attention due to its potential applications in drug discovery and molecular research. The presence of a fluoro substituent and a trifluorobutanesulfonyl group introduces unique electronic and steric properties that make this compound a valuable tool for medicinal chemists and biologists.
In recent years, the role of fluorine-containing compounds in pharmaceuticals has been extensively studied. The introduction of fluorine atoms into molecular structures can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Specifically, the fluoro group in (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine contributes to these desirable properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This has made it a preferred choice for designing novel therapeutic agents.
The pyrrolidine core of this compound is another critical feature that enhances its utility in chemical biology. Pyrrolidine derivatives are known for their ability to mimic natural amino acid sequences, making them useful in the development of peptidomimetics. These mimetics can serve as scaffolds for drug design, offering a way to overcome issues related to peptide instability and poor bioavailability. The specific stereochemistry at the 2R and 4R positions further refines the molecule's interactions with biological targets, improving its selectivity and efficacy.
The trifluorobutanesulfonyl group attached to the propyl chain adds another layer of complexity to this compound. Sulfonamides are well-documented bioisosters that can replace hydroxyl or amine groups in drug molecules without significantly altering their biological activity. The trifluoromethyl group enhances the electron-withdrawing effect of the sulfonyl group, which can influence both the reactivity and binding properties of the molecule. This combination of features makes (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine a versatile building block for synthesizing novel compounds with tailored biological activities.
Recent studies have highlighted the importance of fluorinated sulfonamides in the development of antiviral and anticancer agents. For instance, fluorinated sulfonamides have been shown to exhibit potent inhibitory effects on viral proteases by stabilizing transition states through their electron-withdrawing properties. Similarly, in oncology research, these compounds have demonstrated ability to disrupt key signaling pathways involved in cancer cell proliferation. The structural features of (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine align well with these findings, suggesting its potential as a lead compound for further development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as chiral resolution and asymmetric catalysis are employed to achieve the desired stereoisomer purity. The use of protecting groups and selective deprotection strategies ensures that each functional group is introduced at the appropriate stage without unwanted side reactions. These synthetic challenges underscore the complexity and sophistication required to produce high-quality molecules like (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine.
In conclusion, (2R,4R)-4-fluoro-2-[3-(4,44-trifluorobutanesulfonyl)propyl]pyrrolidine (CAS no: 1670273-33-2) is a remarkable compound with significant implications for chemical biology and drug discovery. Its unique structural features—combining a fluoro group with a trifluorobutanesulfonyl moiety on a pyrrolidine backbone—make it a promising candidate for developing new therapeutic agents. As research continues to uncover new applications for fluorinated sulfonamides and peptidomimetics alike(cas no1670273-33-2), this compound is poised to play an important role in advancing our understanding of biological processes and improving human health.
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